An In-depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,3-dihydrobenzofuran-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a dihydrobenzofuran moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine at the 7-position provides a key functional group for further chemical modification and interaction with biological targets. This guide offers a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, providing researchers with the foundational knowledge necessary for its effective utilization in their work.
Chemical Structure and Physicochemical Properties
2-Methyl-2,3-dihydrobenzofuran-7-amine, with the CAS number 26210-74-2, possesses a molecular formula of C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol .[1] The core of the molecule consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methyl group at the 2-position and an amine group at the 7-position.
Structural Elucidation
The chemical structure of 2-Methyl-2,3-dihydrobenzofuran-7-amine is characterized by the following key features:
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Dihydrobenzofuran Core: A planar benzene ring fused to a non-aromatic, five-membered oxygen-containing ring. This core imparts a degree of conformational rigidity to the molecule.
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Chiral Center: The carbon atom at the 2-position, bearing the methyl group, is a chiral center. Therefore, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can be critical for biological activity and should be a key consideration in its synthesis and application.
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Aromatic Amine: The primary amine group at the 7-position is a key functional handle. Its basicity and nucleophilicity allow for a wide range of chemical transformations, making it a versatile point for derivatization in drug discovery programs.
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow oil or low melting solid | Aromatic amines are often colored due to oxidation. |
| Boiling Point | > 200 °C at atmospheric pressure | Similar aromatic amines have high boiling points. |
| Melting Point | Not readily available | Likely a low melting solid or oil at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Poorly soluble in water. | The presence of the aromatic and dihydrofuran rings dominates the polarity. |
| pKa (of the conjugate acid) | ~4-5 | The electron-donating effect of the dihydrofuran ring may slightly increase the basicity compared to aniline (pKa of aniline's conjugate acid is ~4.6). |
Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine
The most direct and common synthetic route to 2-Methyl-2,3-dihydrobenzofuran-7-amine is through the reduction of its corresponding nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a standard procedure in organic synthesis.
Synthesis of the Nitro Precursor: 2-Methyl-7-nitro-2,3-dihydrobenzofuran
The synthesis of the nitro precursor is a critical first step. While various methods for the synthesis of dihydrobenzofurans exist, a common approach involves the cyclization of an appropriate ortho-substituted phenol. The crystal structure of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran has been reported, confirming its structure and providing a basis for the synthesis of the target amine.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.
Caption: A generalized workflow for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine.
The following is a plausible, detailed protocol for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine based on standard chemical transformations. Note: This protocol is for informational purposes and has not been experimentally validated from a specific literature source for this exact molecule.
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Dissolution of Starting Material: In a suitable hydrogenation vessel, dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
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Addition of Catalyst: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Methyl-2,3-dihydrobenzofuran-7-amine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and methyl protons.
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Aromatic Protons: Three protons on the benzene ring, likely appearing as a set of coupled multiplets in the range of δ 6.5-7.5 ppm.
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Dihydrofuran Protons:
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The proton at the chiral C2 position (methine proton) would likely appear as a multiplet around δ 4.5-5.0 ppm, coupled to the C3 protons and the methyl protons.
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The two diastereotopic protons at the C3 position would appear as a pair of doublets of doublets (or more complex multiplets) in the range of δ 2.8-3.5 ppm.
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Methyl Protons: A doublet at approximately δ 1.2-1.5 ppm, coupled to the C2 proton.
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Amine Protons: A broad singlet in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).
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Dihydrofuran Carbons:
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The C2 carbon would appear around δ 75-85 ppm.
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The C3 carbon would be observed at approximately δ 30-40 ppm.
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Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
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N-H Stretching: As a primary aromatic amine, two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[2]
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C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
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N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.[2]
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C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the region of 1250-1350 cm⁻¹.[2]
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C-O Stretching: An ether C-O stretch from the dihydrofuran ring would likely be observed around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).
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Fragmentation: Common fragmentation patterns would involve the loss of the methyl group and cleavage of the dihydrofuran ring.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The addition of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for optimizing potency, selectivity, and pharmacokinetic properties.
Central Nervous System (CNS) Targets
Derivatives of dihydrobenzofuran have been investigated for their activity on central nervous system targets. For instance, related structures have been designed as selective serotonin 2C (5-HT₂C) receptor agonists, which have potential applications in the treatment of obesity, schizophrenia, and other CNS disorders.
Enzyme Inhibition
The dihydrobenzofuran core has been incorporated into inhibitors of various enzymes. For example, substituted 2,3-dihydrobenzofuran-7-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.
Anti-inflammatory Agents
The scaffold has also been explored for the development of anti-inflammatory drugs. 2,3-Dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
(Image generated for illustrative purposes)
